molecular formula C20H17ClO5 B4086330 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B4086330
M. Wt: 372.8 g/mol
InChI Key: QZSAAPXAQATUQY-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate is a synthetic coumarin derivative esterified with 4-methoxybenzoic acid. The compound features a coumarin backbone substituted with a chlorine atom at position 6, a ketone group at position 2, and a propyl group at position 2. The 4-methoxybenzoate moiety is esterified at position 7 of the coumarin scaffold.

The coumarin core is known for its photophysical properties and pharmacological relevance, while the 4-methoxybenzoate group may influence solubility, metabolic stability, and intermolecular interactions . The chlorine substituent likely enhances lipophilicity and may impact electronic properties, as seen in halogenated aromatic compounds .

Properties

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-4-13-9-19(22)25-17-11-18(16(21)10-15(13)17)26-20(23)12-5-7-14(24-2)8-6-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSAAPXAQATUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-propylcoumarin.

    Chlorination: The 7-hydroxy-4-propylcoumarin is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Esterification: The chlorinated product is esterified with 4-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted coumarins.

Scientific Research Applications

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Challenges : The compound’s crystallinity and purity may require advanced techniques like single-crystal X-ray diffraction (using SHELX or WinGX suites) for structural validation .
  • Thermal Behavior : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for characterizing decomposition pathways, as demonstrated in metal-4-methoxybenzoate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate
Reactant of Route 2
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6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methoxybenzoate

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